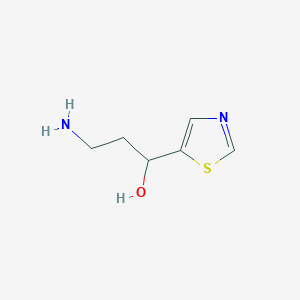
6,7-Difluoro-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-4-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications. The quinoline ring system is known for its presence in many natural products and synthetic drugs, making it a significant scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-4-methylquinoline typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms with fluorine. For instance, the synthesis can start with 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents are effective for converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives, providing high yields and purity .
化学反応の分析
Types of Reactions: 6,7-Difluoro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace fluorine atoms under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
科学的研究の応用
6,7-Difluoro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated structure enhances its ability to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Fluorinated quinolines are known for their antibacterial, antiviral, and antimalarial activities.
作用機序
The mechanism of action of 6,7-Difluoro-4-methylquinoline involves its interaction with specific molecular targets. For instance, fluorinated quinolines can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s fluorine atoms enhance its binding affinity to the enzyme, making it a potent antibacterial agent .
類似化合物との比較
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: Known for its use as a fluorescence enhancement-type derivatizing reagent.
5,6,7,8-Tetrachloroquinoline: Undergoes nucleophilic fluoro-dechlorination to form various fluorinated quinolines.
Uniqueness: 6,7-Difluoro-4-methylquinoline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its biological activity and make it a valuable compound in medicinal chemistry and industrial applications.
特性
CAS番号 |
476471-89-3 |
|---|---|
分子式 |
C10H7F2N |
分子量 |
179.17 g/mol |
IUPAC名 |
6,7-difluoro-4-methylquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
InChIキー |
KCJOGOXWRZOKIH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=CC2=NC=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)






![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)



